フェノールレッド

概要

説明

科学的研究の応用

フェノールスルホンフタレインは、科学研究において幅広い用途があります.

作用機序

フェノールスルホンフタレインは、主にpHの変化に応答して色が変化する能力によってその効果を発揮します. この特性は、その構造中のイオン化可能な基の存在によるものであり、これらの基は、周囲のpHに応じてプロトン化と脱プロトン化を起こします . 医療診断では、フェノールスルホンフタレインは尿中の排泄量を評価することで腎機能を測定するために使用されます . この化合物は、ほぼ完全に尿中に排泄され、排泄される量は腎臓の健康状態を示すことができます .

6. 類似の化合物との比較

フェノールスルホンフタレインは、フェノールフタレインやブロモチモールブルーなどの他のpH指示薬に似ています. フェノールスルホンフタレインは、特定の用途に適した独自の特性を持っています.

フェノールフタレイン: フェノールスルホンフタレインとは異なり、フェノールフタレインは酸性溶液では無色で、塩基性溶液ではピンク色になります.

ブロモチモールブルー: この化合物は、pH範囲6.0〜7.6で黄色から青色に変化するため、フェノールスルホンフタレインとは異なるpH範囲で使用されます.

フェノールスルホンフタレインの独特の色変化範囲と、医療診断におけるその応用は、これらの類似の化合物とは異なります.

生化学分析

Biochemical Properties

Phenol Red plays a crucial role in biochemical reactions, particularly in the differentiation of gram-negative enteric bacteria . It interacts with various biomolecules, including carbohydrates like glucose, lactose, and sucrose . The nature of these interactions is primarily through fermentation, where Phenol Red acts as a pH indicator .

Cellular Effects

Phenol Red influences cell function by indicating the pH changes that occur due to metabolic activities . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism but provides a visual representation of these processes’ outcomes .

Molecular Mechanism

Phenol Red exerts its effects at the molecular level by changing color in response to pH changes . It turns yellow below a pH of 6.8 and fuchsia above a pH of 7.4 . This color change is due to the binding interactions with H+ ions in the solution .

Temporal Effects in Laboratory Settings

Over time, Phenol Red continues to act as a reliable pH indicator in laboratory settings

Metabolic Pathways

Phenol Red is involved in the metabolic pathway of carbohydrate fermentation . It interacts with enzymes involved in this process, providing a visual indication of metabolic flux .

Transport and Distribution

Phenol Red is distributed within cells and tissues through diffusion . It does not interact with any specific transporters or binding proteins .

Subcellular Localization

Phenol Red does not have a specific subcellular localization. It is present throughout the cell where it can interact with H+ ions to indicate pH .

準備方法

合成経路と反応条件: フェノールスルホンフタレインは、無水酢酸o-ベンゼンスルホン酸とフェノールを、無水塩化亜鉛を触媒として縮合反応させることで合成できます . この反応は、通常70〜90°Cで1〜3時間、高温で行われます. 得られた生成物をアルカリと反応させると、フェノールスルホンフタレインのナトリウム塩が得られます .

工業生産方法: 工業的には、フェノールスルホンフタレインの調製は、同様の合成経路を用いて大規模に行われます. このプロセスには、水酸化ナトリウムを蒸留水に溶解し、フェノールスルホンフタレインを水性アルカリにゆっくりと加え、高温で撹拌することが含まれます. 次に、混合物をろ過し、ろ液を濃縮して結晶化したナトリウム塩を得ます .

3. 化学反応解析

反応の種類: フェノールスルホンフタレインは、以下を含むさまざまな化学反応を起こします.

酸化: フェノールスルホンフタレインは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます.

還元: この化合物は還元反応を起こすこともありますが、これらの反応はそれほど一般的ではありません.

置換: フェノールスルホンフタレインは、その官能基の1つが別の官能基に置き換わる置換反応に参加できます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります.

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます.

置換: ハロゲンやアルキル化剤など、目的の置換によってさまざまな試薬を使用できます.

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります. たとえば、酸化はキノンの生成につながる可能性があり、置換反応はさまざまな置換フェノールスルホンフタレイン誘導体の生成につながる可能性があります .

化学反応の分析

Types of Reactions: Phenolsulfonphthalein undergoes various chemical reactions, including:

Oxidation: Phenolsulfonphthalein can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Phenolsulfonphthalein can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenolsulfonphthalein derivatives .

類似化合物との比較

Phenolsulfonphthalein is similar to other pH indicators such as phenolphthalein and bromothymol blue. it has unique properties that make it suitable for specific applications:

Phenolphthalein: Unlike phenolsulfonphthalein, phenolphthalein is colorless in acidic solutions and turns pink in basic solutions.

Bromothymol Blue: This compound changes color from yellow to blue over a pH range of 6.0 to 7.6, making it useful for different pH ranges compared to phenolsulfonphthalein.

Phenolsulfonphthalein’s unique color transition range and its application in medical diagnostics set it apart from these similar compounds.

生物活性

Phenol red (phenolsulfonphthalein) is widely recognized as a pH indicator in cell culture media, but its biological activity extends beyond this role. This article explores the multifaceted biological effects of phenol red, including its interactions with cellular processes, potential cytotoxicity, and implications for research and clinical applications.

Phenol red is a synthetic compound derived from phenol and o-sulfobenzoic acid anhydride. It exhibits distinct color changes based on pH levels: it appears yellow at pH levels below 6.4 and red above 8.2, with a transition range around pH 7.4 to 7.6 . As a zwitterionic dye, it can participate in various biochemical reactions, particularly those involving oxidative stress and redox activity.

Biological Interactions

-

Cellular Uptake and Metabolism

- Research indicates that phenol red can be taken up by cells, such as HL-60 promyelocytic leukemia cells, where it undergoes metabolism via myeloperoxidase (MPO). This interaction leads to oxidative halogenation reactions, resulting in spectral changes and the formation of mono- and di-halogenated products .

- The uptake of phenol red by cells has been shown to decrease cellular glutathione levels while increasing glutathione disulfide formation, indicating a shift in cellular redox status .

-

Cytotoxicity

- The cytotoxic effects of phenol red are influenced by its concentration and the pH of the culture medium. In studies with MCF-7 breast cancer cells, significant cytotoxicity was observed at pH levels above 7.4 when phenol red was present, with nearly complete cell death occurring at pH 8.0 .

- In another study involving HeLa cells, phenol red demonstrated increased cytotoxicity when delivered via carbon-based carriers, suggesting that its effects may be modulated by the delivery method .

- Estrogenic Activity

Case Study 1: Impact on HL-60 Cells

A study examined the effects of phenol red on HL-60 cells' viability and oxidative stress markers. The results showed that while phenol red did not significantly reduce cell viability at standard concentrations, it altered glutathione levels and increased oxidative stress indicators .

Case Study 2: Cytotoxicity in MCF-7 Cells

In a detailed investigation into MCF-7 cells, researchers found that exposure to phenol red at elevated pH levels resulted in a marked increase in cell death. The study highlighted the importance of considering both the pH and the presence of phenol red when evaluating cytotoxicity in hormone-dependent cancer models .

Research Findings Summary

特性

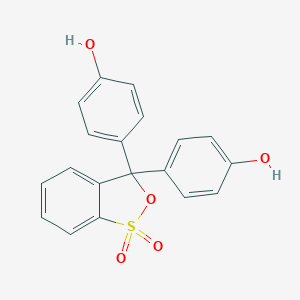

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBBZDIHDAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022408 | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Phenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-74-8 | |

| Record name | Phenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolsulfonphthalein [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。